molecular formula C10H14ClN3 B10859409 Phenamazoline hydrochloride CAS No. 24359-77-1

Phenamazoline hydrochloride

Cat. No.: B10859409
CAS No.: 24359-77-1
M. Wt: 211.69 g/mol
InChI Key: FECXJYAEMGXEBA-UHFFFAOYSA-N
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Description

Phenamazoline hydrochloride (CAS 501-62-2) is an antibiotic compound with the molecular formula C₁₀H₁₃N₃·HCl . Its chemical structure, as defined by the Pharmaceurical Forum (2006), is N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline hydrochloride, featuring an imidazole ring linked to an aniline group via a methyl bridge . This compound is part of a broader class of nitrogen-containing heterocyclic compounds, which often exhibit diverse pharmacological properties.

Properties

CAS No.

24359-77-1

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride

InChI

InChI=1S/C10H13N3.ClH/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10;/h1-5,13H,6-8H2,(H,11,12);1H

InChI Key

FECXJYAEMGXEBA-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CNC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenamazoline hydrochloride typically involves the reaction of benzoxazinone derivatives with appropriate amines under controlled conditions. The reaction is carried out in the presence of glacial acetic acid and fused sodium acetate .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Degradation and Stability

Naphazoline hydrochloride undergoes decomposition under specific conditions:

Degradation Pathways

  • Thermal Decomposition : Begins above 255°C, producing carbon monoxide, nitrogen oxides, and phosgene .

  • Photolysis : Prolonged exposure to light accelerates degradation; storage in dark, inert atmospheres is recommended .

  • Hydrolysis : Stable in acidic conditions (pH 4.0–6.0) but degrades in strongly alkaline or oxidizing environments .

Stability Data

ParameterValue
pH (1% aqueous solution)5.0–6.6
Shelf Life24 months at room temperature
HygroscopicityHigh; requires desiccated storage

Reactivity with Functional Groups

The imidazoline ring and naphthyl group drive its chemical behavior:

Key Reactions

  • Protonation/Deprotonation :

    • The imidazoline nitrogen (pKa ~10.35 at 25°C) undergoes protonation in acidic media, enhancing water solubility .

  • Substitution Reactions :

    • Reacts with alkyl halides or acyl chlorides at the secondary amine site (e.g., forming quaternary ammonium derivatives).

  • Oxidation :

    • Susceptible to oxidation by strong agents (e.g., H₂O₂), leading to ring-opening products .

Biological Interactions

While primarily pharmacological, these interactions involve molecular-level chemistry:

  • Adrenergic Receptor Binding : Acts as an α₁/α₂-adrenergic agonist via hydrogen bonding and π-π stacking with receptor residues .

  • Metabolic Pathways : Hepatic oxidation and renal excretion account for ~60% elimination; urinary excretion increases in acidic urine .

Scientific Research Applications

Phenamazoline hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to produce various derivatives.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic uses, particularly in treating conditions involving blood vessel constriction.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Phenamazoline hydrochloride exerts its effects by stimulating alpha-adrenergic receptors, leading to vasoconstriction. This action reduces blood flow to specific areas, which can be beneficial in reducing swelling and congestion. The compound’s molecular targets include the alpha-1 adrenergic receptors, which play a crucial role in its vasoconstrictive properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Phenamazoline hydrochloride with structurally or functionally related compounds, focusing on molecular properties, therapeutic uses, and key structural features:

Compound Name CAS Number Molecular Formula Therapeutic Use Key Structural Features
This compound 501-62-2 C₁₀H₁₃N₃·HCl Antibiotic Imidazole ring, aniline group, methyl bridge
Phenacridane Chloride 3131-8-6 C₂₆H₂₈NOCl Antibiotic Larger aromatic structure, chloro-substituent
Phenarsone Sulfoxylate N/A C₇H₁₀AsNO₆S Antibiotic Arsenic-containing, sulfoxylate group

Key Observations:

Structural Complexity: this compound is a relatively small molecule (C₁₀H₁₃N₃·HCl) compared to Phenacridane chloride (C₂₆H₂₈NOCl), which has a larger aromatic backbone. Phenarsone sulfoxylate contains arsenic (As), a heavy metal known for antimicrobial properties but associated with higher toxicity risks .

Therapeutic Profile :

  • All three compounds are classified as antibiotics, but their mechanisms likely differ. Imidazole derivatives like Phenamazoline may target microbial DNA or enzyme systems, while arsenic-based Phenarsone sulfoxylate could disrupt metabolic pathways in pathogens .

Safety Considerations :

  • Phenarsone sulfoxylate’s arsenic content raises concerns about cumulative toxicity, whereas Phenamazoline’s imidazole core is structurally analogous to safer, widely used antibiotics (e.g., metronidazole) .

Research Findings and Structural Analysis

This compound:

  • Structural Uniqueness: The imidazole-aniline scaffold (Fig. 1) is critical for its activity. Imidazole rings are known to participate in hydrogen bonding and metal coordination, which may enhance binding to microbial targets .

Phenacridane Chloride:

  • The presence of a chloro-substituent and extended aromatic system may improve membrane penetration, but its size could limit bioavailability compared to Phenamazoline .

Phenarsone Sulfoxylate:

  • Arsenic’s electrophilic properties enable interaction with thiol groups in microbial enzymes, but this non-selective reactivity also poses risks to human cells .

Q & A

Q. What analytical methods are recommended for confirming the chemical structure of phenamazoline hydrochloride?

To validate the chemical structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray diffraction (XRD). For example, NMR can confirm the presence of the imidazoline ring and the aniline moiety, while XRD provides crystallographic evidence. Structural revisions, such as the correction to N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline hydrochloride, require cross-validation across these techniques to resolve ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to humidity, as hygroscopic degradation can alter purity. For long-term stability, lyophilize aliquots and validate storage conditions using accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .

Q. What safety precautions are critical when working with this compound in vitro?

Use fume hoods for powder handling and wear nitrile gloves and safety goggles. Although hazard classifications may not be explicitly listed for phenamazoline, general protocols for hydrochloride salts apply: avoid inhalation, ensure proper ventilation, and dispose of waste via chemical inactivation (e.g., neutralization with sodium bicarbonate) .

Q. How can researchers establish baseline purity levels for this compound?

Perform reverse-phase HPLC with UV detection (e.g., C18 column, 220 nm wavelength, mobile phase: acetonitrile/0.1% trifluoroacetic acid). Compare retention times against a certified reference standard. Purity ≥98% is typical for pharmacological studies, validated via peak integration and spiking experiments .

Advanced Research Questions

Q. What experimental design strategies minimize variability in pharmacokinetic studies of this compound?

Use factorial design to optimize variables like dose, administration route (e.g., oral vs. intravenous), and sampling intervals. For example, a 2³ factorial design can assess interactions between pH, solubility enhancers (e.g., cyclodextrins), and bioavailability. Include control groups with placebo formulations to isolate compound-specific effects .

Q. How can conflicting data on phenamazoline’s receptor selectivity be resolved?

Conduct competitive binding assays (e.g., radioligand displacement) across α-adrenergic receptor subtypes (α1A, α1B, α2). Use Schild regression analysis to calculate pA2 values and confirm selectivity ratios. Discrepancies in literature may arise from differences in tissue sources (e.g., human vs. rodent) or assay conditions (e.g., buffer ionic strength) .

Q. What methodologies are suitable for assessing phenamazoline’s metabolic stability in hepatic models?

Employ liver microsomes or hepatocyte incubations with LC-MS/MS quantification. Monitor time-dependent depletion of phenamazoline and identify metabolites via fragmentation patterns. Adjust incubation parameters (e.g., NADPH concentration, incubation time) to mimic in vivo conditions. Compare interspecies differences using human, rat, and mouse models .

Q. How can computational modeling enhance the development of phenamazoline derivatives?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors. Pair with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Validate predictions with in vitro assays, focusing on substituents that improve potency (e.g., halogenation at the phenyl ring) .

Methodological Tables

Table 1: Typical HPLC Parameters for Purity Analysis of this compound

ParameterSpecification
ColumnC18, 5 µm, 250 × 4.6 mm
Mobile PhaseAcetonitrile:0.1% TFA (70:30 v/v)
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Injection Volume20 µL
Retention Time~8.2 min
Purity Threshold≥98%
Adapted from pharmacopeial protocols for related hydrochlorides .

Table 2: Key Considerations for In Vivo Experimental Design

FactorOptimization Strategy
Dose EscalationUse log-scale increments (e.g., 1, 3, 10 mg/kg)
Sampling ScheduleSerial blood draws at 0, 15, 30, 60, 120 min
Control GroupsVehicle (saline) and positive control (e.g., phenylephrine)
Statistical Powern ≥ 6 per group (α = 0.05, β = 0.2)
Based on factorial design principles for pharmacological studies .

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